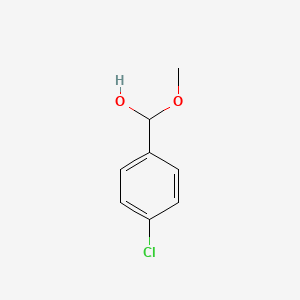
(4-Chlorophenyl)(methoxy)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methoxybenzyl alcohol is an organic compound with the molecular formula C8H9ClO2. It is also known by its IUPAC name, (4-chloro-2-methoxyphenyl)methanol. This compound is characterized by a benzene ring substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position, along with a hydroxymethyl group. It appears as a pale yellow to yellow crystalline powder or liquid and is soluble in various organic solvents such as ethanol and chloroform .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-2-methoxybenzyl alcohol can be synthesized through several methods. One common approach involves the alkylation of 4-chloro-2-methoxyphenol with formaldehyde, followed by reduction. Another method includes the Friedel-Crafts acylation of 4-chloro-2-methoxybenzene with an appropriate acyl chloride, followed by reduction of the resulting ketone to the corresponding alcohol .
Industrial Production Methods
In industrial settings, the production of 4-chloro-2-methoxybenzyl alcohol often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloro-2-methoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to 4-chloro-2-methoxybenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: 4-Chloro-2-methoxybenzaldehyde
Reduction: 4-Chloro-2-methoxybenzylamine
Substitution: 4-Chloro-2-methoxybenzyl chloride or bromide
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methoxybenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins
Wirkmechanismus
The mechanism of action of 4-chloro-2-methoxybenzyl alcohol involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms. The compound’s effects are mediated through its functional groups, which participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-nitrobenzyl alcohol
- 3-Chloro-4-methoxybenzyl alcohol
- 4-Methoxybenzyl alcohol
- 2,4-Dichlorobenzyl alcohol
Comparison
4-Chloro-2-methoxybenzyl alcohol is unique due to the presence of both a chlorine atom and a methoxy group on the benzene ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it offers distinct advantages in specific synthetic applications, such as its ability to undergo selective reactions due to the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group .
Eigenschaften
Molekularformel |
C8H9ClO2 |
|---|---|
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
(4-chlorophenyl)-methoxymethanol |
InChI |
InChI=1S/C8H9ClO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,8,10H,1H3 |
InChI-Schlüssel |
QEWWGJPMLSZMJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=C(C=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


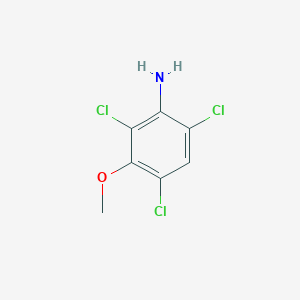
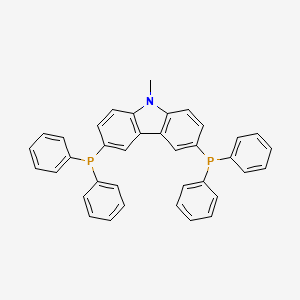
![8-Chloro-1-[(3-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B12501092.png)

![2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B12501110.png)
![N-{[3-(4-bromophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B12501118.png)
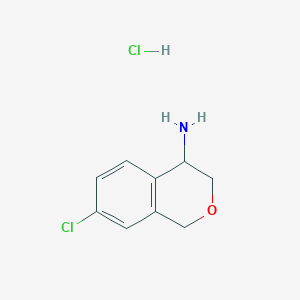
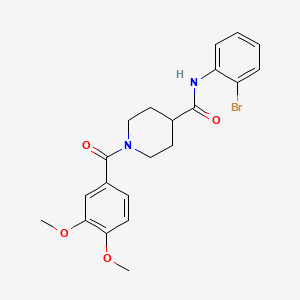
![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-ethylpiperazine](/img/structure/B12501137.png)
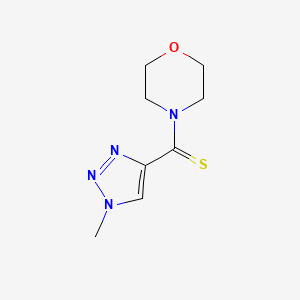
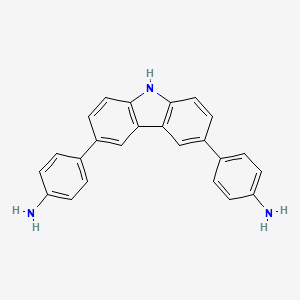
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12501166.png)
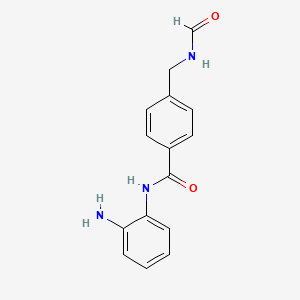
![3-{[(2,4-Dichlorophenyl)carbonyl]amino}benzoic acid](/img/structure/B12501195.png)
